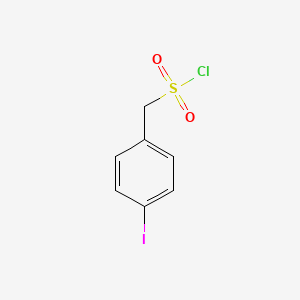

(4-Iodophenyl)methanesulfonyl chloride

Overview

Description

“(4-Iodophenyl)methanesulfonyl chloride” is an organic compound with the linear formula C7H6ClIO2S . It is also known as iodophenylmethanesulfonyl. The molecular weight of this compound is 316.54 g/mol.

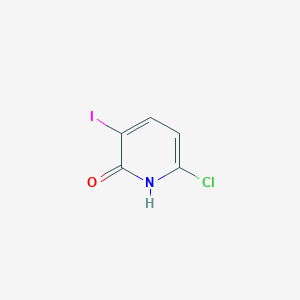

Molecular Structure Analysis

The molecular structure of “(4-Iodophenyl)methanesulfonyl chloride” consists of a single carbon atom bound to three hydrogen atoms, and then to a single sulfur atom which is bound to two oxygen atoms. This whole unit is bound to a single chlorine atom.

Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Physical And Chemical Properties Analysis

“(4-Iodophenyl)methanesulfonyl chloride” is a colorless or pale-yellow liquid at room temperature . It has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether, but is reactive to water .

Scientific Research Applications

Halogen Bonding in Arylethynyl Anion Receptor : A study by Lohrman et al. (2019) describes the use of a scaffold involving methanesulfonyl groups for anion binding, focusing on the structure-property relationship in this halogen bonding system (Lohrman et al., 2019).

Electrochemical Properties in Ionic Liquids : Research by Su, Winnick, and Kohl (2001) explores the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid, highlighting its potential as a cathode for sodium insertion (Su, Winnick, & Kohl, 2001).

Pd-Catalyzed Cross-Coupling of Methanesulfonamide : A study by Rosen et al. (2011) discusses the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, offering a safer method in pharmaceutical synthesis by avoiding genotoxic impurities (Rosen et al., 2011).

PET Radiopharmaceutical Development : McCarron and Pike (2003) describe the synthesis of [11C]methanesulfonyl chloride, a new labeling agent for PET radiopharmaceutical development, emphasizing its potential in medical imaging (McCarron & Pike, 2003).

Organic Synthesis and Chemical Intermediates : The synthesis of various organic compounds, as described by Fei (2004), involves using methanesulfonyl chloride as an intermediate. This process includes multi-step reactions starting from basic chemicals like benzyl chloride (Fei, 2004).

Mechanism of Action

Target of Action

Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates . It’s plausible that (4-Iodophenyl)methanesulfonyl chloride may have similar reactivity, targeting alcohols or other nucleophilic functional groups in biological systems.

Mode of Action

(4-Iodophenyl)methanesulfonyl chloride likely interacts with its targets through a mechanism similar to that of methanesulfonyl chloride. Methanesulfonyl chloride is believed to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), which is then attacked by the alcohol, followed by rapid proton transfer to generate the product .

Safety and Hazards

properties

IUPAC Name |

(4-iodophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRGFJNLALDQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Iodophenyl)methanesulfonyl chloride | |

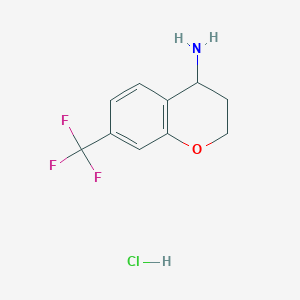

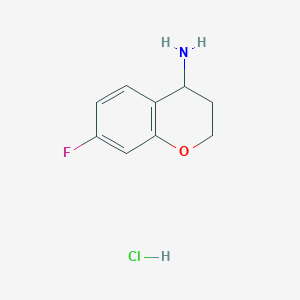

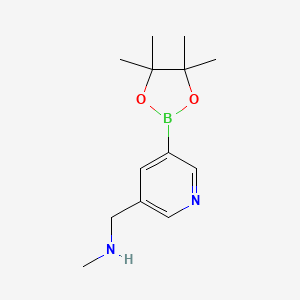

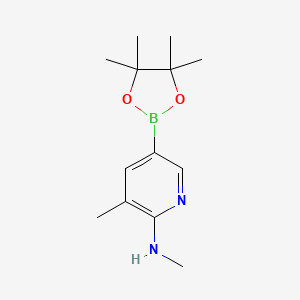

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)